Cas no 135062-02-1 (Repaglinide)
Repaglinide is a short-acting meglitinide analog used in the treatment of type 2 diabetes mellitus. It rapidly stimulates insulin secretion from pancreatic beta cells, resulting in improved glycemic control with minimal risk of hypoglycemia. Its rapid onset and short duration of action allow for flexibility in dosing regimens, enabling individualized management of blood glucose levels.

Repaglinide structure
商品名:Repaglinide
Repaglinide 化学的及び物理的性質
名前と識別子
-
- (S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid
- 4-Ethoxycarbonyl-3-ethoxy phenyl acetic acid
- AG-EE 623ZW
- Repaglinide
- 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid
- 2-Ethoxy-4-[2-[[(1S)-3-Methyl-1-[2-(1-Piperidinyl)Phenyl]Butyl]Amino]-2-Oxoethyl]Benzoic Acid
- Prandin,GlucoNorm,NovoNorm
- (S)-(+)-2-Ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid
- Novonorm
- Prandin
- GlucoNorm
- Repaglinidum
- Repaglinida
- Repaglinidum [INN-Latin]
- Repaglinida [INN-Spanish]
- C27H36N2O4
- 668Z8C33LU
- 2-Ethoxy-4-[2-[[(1S)-3-Methyl-1-[2-(1-Piperidinyl)Phenyl]Buty
- AKOS005561792
- BRD-K82846253-001-03-0
- (S)-2-ETHOXY-4-(2-(METHYL-1-(2-(1-PIPERIDINYL)PHENYL)BUTYLAMINO)-2-OXOETHYL)-BENZOIC ACID
- REPAGLINIDE [VANDF]
- HMS3414D09
- Q2195995
- 2-ethoxy-4-[2-({(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid
- SW197344-4
- Repaglinide for system suitability, European Pharmacopoeia (EP) Reference Standard
- BJX
- Q-201663
- AM20090697
- 2-ethoxy-4-({[(1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]carbamoyl}methyl)benzoic acid
- HMS2094C07
- NN-623
- F15001
- BIDD:GT0338
- Prestwick3_001046
- SMR000466305
- Reglin
- (S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoicacid
- REPAGLINIDE (MART.)
- Repaglinida (INN-Spanish)
- (+)-2-Ethoxy-alpha-(((S)-alpha-isobutyl-o-piperidinobenzyl)carbamoyl)-p-toluic acid
- Benzoic Acid, 2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)-,(S)-
- Surepost
- Benzoic acid, 2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)-, (S)-
- A10BX02
- AG-EE 623 ZW
- SMP-508
- AG-EE-623-ZW
- MLS000759407
- repa-glinide
- Repaglinide [USAN:USP:INN:BAN]
- REPAGLINIDE [USP MONOGRAPH]
- NCGC00016978-05
- REPAGLINIDE (EP MONOGRAPH)
- (S)-2-Ethoxy-4-[N-(1-(2-piperidino-phenyl)-3-methyl-1-butyl)-aminocarbonylmethyl]-benzoic acid
- s1426
- BDBM50153520
- Z1501485370
- AB00514019_10
- (S)-2-Ethoxy-4-(2-(3-methyl-1-(2-piperidinophenyl)butylamino)-2-oxoethyl)benzoic acid
- 111GE012
- Actulin
- CCG-101013
- FAEKWTJYAYMJKF-QHCPKHFHSA-N
- AB00514019_11
- SBI-0206942.P001
- SPBio_002906
- D00594
- Repaglinide [USAN]
- MLS001424111
- AB00514019-09
- Repaglinide, European Pharmacopoeia (EP) Reference Standard
- Tox21_110721
- BPBio1_001070
- GTPL6841
- NSC 759893
- Pharmakon1600-01506035
- BCP04250
- AG-EE 388 ZW
- Repaglinide for system suitability
- Repaglinide, United States Pharmacopeia (USP) Reference Standard
- (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid
- NCGC00016978-02
- AG-EE-623 ZW
- Repaglinide (JAN/USP/INN)
- HMS3678D09
- (-)-Repaglinide
- SCHEMBL16137
- A806877
- AC-726
- (S)-2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)-phenyl)butyl)amino)-2-oxoethyl)-benzoic acid
- MFCD00906179
- BSPBio_000972
- HB1106
- (S)-2-ethoxy-4-(2-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butylamino)-2-oxoethyl)benzoic acid
- AG-EE-388
- REPAGLINIDE [MI]
- REPAGLINIDE [MART.]
- 2-Ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benz oic acid
- HMS2098A14
- REPAGLINIDE [JAN]
- Repaglinide,(S)
- BR164332
- AGEE-623ZW
- HMS2231M21
- NCGC00016978-01
- (+)-2-ETHOXY-.ALPHA.-(((S)-.ALPHA.-ISOBUTYL-O-PIPERIDINOBENZYL)CARBAMOYL)-P-TOLUIC ACID
- REPAGLINIDE [EMA EPAR]
- REPAGLINIDE [INN]
- HMS3715A14
- HMS2051N08
- Repaglinide (USAN:USP:INN:BAN)
- REPAGLINIDE (USP MONOGRAPH)
- C07670
- AB00514019
- REPAGLINIDE (USP-RS)
- BS-1010
- Repaglinide, >=98% (HPLC), solid
- 135062-02-1
- CHEMBL1272
- CHEBI:8805
- SR-01000759404-4
- HY-15209
- (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-guanidino-pentanoyl]amino]-4-carboxy-butanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-methyl-pentanoyl]amino]-3-methyl-pe;(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid
- Prestwick1_001046
- 2-ethoxy-4-(2-{[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino}-2-oxoethyl)benzoic acid
- (s)-(+)-2-ethoxy-4-(2-oxo-2-[(alpha-isobutyl-2-piperidinobenzyl)amino]ethyl)-benzoic acid
- Prestwick2_001046
- HMS1571A14
- REPAGLINIDE [ORANGE BOOK]
- NSC-759893
- (S)-2-Ethoxy-4-[2-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid
- CAS-135062-02-1
- Prestwick0_001046
- UNII-668Z8C33LU
- DB00912
- DTXCID603552
- Prandin (TN)
- MLS006011560
- Repaglinidum (INN-Latin)
- Surepost (TN)
- CS-0979
- DTXSID3023552
- REPAGLINIDE [USP-RS]
- NSC759893
- (+)-repaglinide
- AG-EE-623ZW
- MLS001076684
- REPAGLINIDE [EP MONOGRAPH]
- R0179
- REPAGLINIDE [WHO-DD]
- (S)-2-Ethoxy-4-(2-((methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)-benzoic acid
- Benzoic acid, 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]-
- NCGC00016978-04
- SR-01000759404
- Repaglinide- Bio-X
- NC00263
- 2-Ethoxy-4-{[(S)-3-methyl-1-(2-piperidin-1-yl-phenyl)-butylcarbamoyl]-methyl}-benzoic acid
- BRD-K82846253-001-14-7
- BRD-K82846253-001-15-4
- BRD-K82846253-001-16-2
- NCGC00016978-15
- STK629501
-
- MDL: MFCD00906179
- インチ: 1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1
- InChIKey: FAEKWTJYAYMJKF-QHCPKHFHSA-N
- ほほえんだ: O=C(C([H])([H])C1C([H])=C([H])C(C(=O)O[H])=C(C=1[H])OC([H])([H])C([H])([H])[H])N([H])[C@@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C1=C([H])C([H])=C([H])C([H])=C1N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 452.267508g/mol
- ひょうめんでんか: 0
- XLogP3: 5.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 10
- どういたいしつりょう: 452.267508g/mol
- 単一同位体質量: 452.267508g/mol
- 水素結合トポロジー分子極性表面積: 78.9Ų
- 重原子数: 33
- 複雑さ: 619
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 7
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 131.0 to 135.0 deg-C
- ふってん: 672.9°C at 760 mmHg
- フラッシュポイント: 360.8±31.5 °C
- 屈折率: 1.567
- ようかいど: DMSO: 34 mg/mL
- PSA: 78.87000
- LogP: 5.67580
- マーカー: 8136
- じょうきあつ: 0.0±2.2 mmHg at 25°C
- ようかいせい: 自信がない
- ひせんこうど: D20 +6.97° (c = 0.975 in methanol); D20 +7.45° (c = 1.06 in methanol)
Repaglinide セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H361-H362
- 警告文: P201-P202-P260-P263-P264-P270-P280-P301+P312+P330-P308+P313-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- セキュリティの説明: H302+H361+H362
- RTECS番号:000000033825
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- どくせい:LD50 orally in rats: >1 g/kg (Grell)
Repaglinide 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Repaglinide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB436463-25g |
(S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid, 95%; . |
135062-02-1 | 95% | 25g |
€842.00 | 2025-03-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1088-100mg |
Repaglinide |
135062-02-1 | 99.66% | 100mg |
¥ 997 | 2023-09-07 | |
Enamine | EN300-117279-1.0g |
135062-02-1 | 95% | 1.0g |
$0.0 | 2023-02-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-MU818-1g |
Repaglinide |
135062-02-1 | 99% | 1g |
¥644.0 | 2022-06-10 | |
eNovation Chemicals LLC | D571368-100g |
Repaglinide |
135062-02-1 | 95% | 100g |
$480 | 2024-07-28 | |
TRC | R144500-100mg |
Repaglinide |
135062-02-1 | 100mg |
$ 119.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16314-100mg |
Repaglinide |
135062-02-1 | 98% | 100mg |
¥881.00 | 2023-09-09 | |
abcr | AB436463-250 mg |
(S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid, 95%; . |
135062-02-1 | 95% | 250mg |
€81.90 | 2023-04-23 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R129561-50mg |
Repaglinide |
135062-02-1 | ≥99% | 50mg |
¥29.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R129561-250mg |
Repaglinide |
135062-02-1 | ≥99% | 250mg |
¥59.90 | 2023-09-01 |
Repaglinide サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:135062-02-1)Repaglinide
注文番号:A806877
在庫ステータス:in Stock/in Stock
はかる:10g/25g
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 04:46
価格 ($):182.0/392.0
Repaglinide 関連文献
-
Franck Merlier,Rachid Jellali,Eric Leclerc Analyst 2017 142 3747
-
Shuai Qian,Zhen Li,Weili Heng,Shujun Liang,Di Ma,Yuan Gao,Jianjun Zhang,Yuanfeng Wei RSC Adv. 2016 6 106396
-
Meiling Su,Yanming Xia,Yajing Shen,Weili Heng,Yuanfeng Wei,Linghe Zhang,Yuan Gao,Jianjun Zhang,Shuai Qian RSC Adv. 2020 10 565
-
4. Cubosomes as an emerging platform for drug delivery: a review of the state of the artMohammed A.S. Abourehab,Mohammad Javed Ansari,Anshul Singh,Ahmed Hassan,Mohamed A. Abdelgawad,Prachi Shrivastav,Bassam M. Abualsoud,Larissa Souza Amaral,Sheersha Pramanik J. Mater. Chem. B 2022 10 2781
-
Luca Docci,Nicolò Milani,Thomas Ramp,Andrea A. Romeo,Patricio Godoy,Daniela Ortiz Franyuti,Stephan Kr?henbühl,Michael Gertz,Aleksandra Galetin,Neil Parrott,Stephen Fowler Lab Chip 2022 22 1187
-
Torsten Kniess,Markus Laube,Peter Brust,J?rg Steinbach Med. Chem. Commun. 2015 6 1714
-
Jian-Hua Huang,Hua-Lin Xie,Jun Yan,Dong-Sheng Cao,Hong-Mei Lu,Qing-Song Xu,Yi-Zeng Liang Anal. Methods 2013 5 4883
-
Jian Ren,Fuxin Jiang,Shaoteng Wang,Haodong Hu,Bo Zhang,Yi Ping Zhao,Li Chen,Zhengang Lv,Fengying Dai Biomater. Sci. 2021 9 6444
-
Margarida Estudante,Gra?a Soveral,José G. Morais,Leslie Z. Benet Med. Chem. Commun. 2016 7 1462
-
10. Rh-Catalyzed cascade C–H activation/C–C cleavage/cyclization of carboxylic acids with cyclopropanolsSiqi Wang,Erfei Miao,Hao Wang,Bichao Song,Wei Huang,Weibo Yang Chem. Commun. 2021 57 5929
135062-02-1 (Repaglinide) 関連製品
- 99469-99-5(2-[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid)
- 1188-37-0(N-Acetyl-L-glutamic acid)
- 147770-08-9((R)-Repaglinide Ethyl Ester)
- 105816-04-4(Nateglinide)
- 101200-48-0(Tribenuron-methyl (~90%))
- 107362-12-9(2-Desisopropyl-2-phenyl Repaglinide (Repaglinide Impurity))
- 874908-12-0(2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide)
- 1217709-85-7(Repaglinide-ethyl-d5)
- 147852-26-4((R)-(-)-Repaglinide (Repaglinide Impurity))
- 74223-64-6(Metsulfuron-methyl)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:135062-02-1)Repaglinide

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:135062-02-1)Repaglinide

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ